Metaclazepam

Description

Propriétés

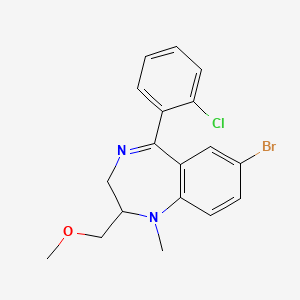

IUPAC Name |

7-bromo-5-(2-chlorophenyl)-2-(methoxymethyl)-1-methyl-2,3-dihydro-1,4-benzodiazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrClN2O/c1-22-13(11-23-2)10-21-18(14-5-3-4-6-16(14)20)15-9-12(19)7-8-17(15)22/h3-9,13H,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WABYCCJHARSRBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CN=C(C2=C1C=CC(=C2)Br)C3=CC=CC=C3Cl)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40905121 |

Source

|

| Record name | 7-Bromo-5-(o-chlorophenyl)-2,3-dihydro-2-(methoxymethyl)-1-methyl-1H-1,4-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84031-17-4 |

Source

|

| Record name | Metaclazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84031-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metaclazepam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084031174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Bromo-5-(o-chlorophenyl)-2,3-dihydro-2-(methoxymethyl)-1-methyl-1H-1,4-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METACLAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2N2B1303L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Metaclazepam's Mechanism of Action on GABA-A Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metaclazepam, a 1,4-benzodiazepine derivative, exerts its therapeutic effects, primarily as a selective anxiolytic, through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Like other benzodiazepines, this compound binds to a specific site on the GABA-A receptor complex, distinct from the GABA binding site, and enhances the receptor's response to its endogenous ligand, GABA. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a reduction in neuronal excitability. This guide provides a detailed overview of the molecular mechanisms underlying this compound's action, summarizes the current understanding of its interaction with GABA-A receptors, and outlines key experimental protocols for investigating these interactions. While specific quantitative data for this compound is limited in publicly available literature, this document will leverage data from closely related benzodiazepines to illustrate the principles of its mechanism of action.

Introduction to GABA-A Receptors

GABA-A receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system (CNS).[3] They are ligand-gated ion channels belonging to the Cys-loop superfamily of receptors.[4] Structurally, GABA-A receptors are pentameric protein complexes, typically composed of two α, two β, and one γ subunit, which assemble to form a central chloride-permeable pore.[5][6] The most common isoform in the brain consists of α1, β2, and γ2 subunits.[7] The binding of the neurotransmitter GABA to its sites at the interface of the α and β subunits triggers a conformational change, leading to the opening of the chloride channel.[8] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential.[9]

The Benzodiazepine Binding Site and Allosteric Modulation

Benzodiazepines, including this compound, do not directly activate GABA-A receptors. Instead, they act as positive allosteric modulators.[10] They bind to a specific site on the receptor, known as the benzodiazepine (BZD) binding site, which is located at the interface between the α and γ subunits.[5] This binding event induces a conformational change in the receptor that increases the affinity of GABA for its binding site and/or enhances the efficiency of GABA-induced channel opening.[11] The key outcome is an increased frequency of chloride channel opening in the presence of GABA, leading to a more potent inhibitory effect.[12]

This compound's Profile

Quantitative Data

Specific quantitative data for this compound's binding affinity (Ki) and potentiation efficacy (EC50) at various GABA-A receptor subtypes are not extensively reported in the available scientific literature. To provide a comparative context, the following table summarizes data for the widely studied benzodiazepine, diazepam. It is hypothesized that this compound exhibits a profile that favors interaction with α2/α3 subunits, consistent with its primary anxiolytic effects.

| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Potentiation (EC50) [nM] | Reference Compound |

| This compound | α1β2γ2 | Data not available | Data not available | - |

| α2β2γ2 | Data not available | Data not available | - | |

| α3β2γ2 | Data not available | Data not available | - | |

| α5β2γ2 | Data not available | Data not available | - | |

| Diazepam | α1β2γ2 | 1.53 | 64.8 (for enhancement) | [5][13] |

| α2β3γ2 | 10.3 (for a similar compound) | 0.42 µM (in iCell Neurons) | [12] | |

| α3β2γ2 | Data varies with study | Data varies with study | - | |

| α5β3γ2 | Data varies with study | Data varies with study | - | |

| Disclaimer: The data for diazepam is provided for illustrative purposes to represent a typical benzodiazepine profile. The actual values for this compound may differ. |

Signaling Pathway and Experimental Workflows

Signaling Pathway of this compound at the GABA-A Receptor

The binding of this compound to the benzodiazepine site on the GABA-A receptor enhances the inhibitory effect of GABA. This signaling cascade is crucial for its anxiolytic properties.

References

- 1. Electrophysiological studies with a 2,3-benzodiazepine muscle relaxant: GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Estimating the efficiency of benzodiazepines on GABAA receptors comprising γ1 or γ2 subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Dependent Activity of Natural GABA(A) Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrophysiological actions of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. docs.axolbio.com [docs.axolbio.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modulation of GABAA receptor-mediated currents by phenazepam and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Metaclazepam: An In-Depth Preclinical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaclazepam is a benzodiazepine derivative that has been investigated for its anxiolytic properties. Like other compounds in its class, this compound exerts its effects through modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system. Preclinical studies have aimed to characterize its pharmacological profile, including its receptor binding affinity, pharmacodynamic effects, and pharmacokinetic properties in various animal models. This technical guide provides a comprehensive overview of the preclinical data available for this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action

This compound, as a benzodiazepine, acts as a positive allosteric modulator of the GABA-A receptor.[1] It binds to a specific site on the receptor, distinct from the GABA binding site, and enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarization of the neuronal membrane results in a decrease in neuronal excitability, which underlies the anxiolytic, sedative, anticonvulsant, and muscle relaxant effects of benzodiazepines.

The primary active metabolite of this compound is N-desmethylthis compound, which also possesses pharmacological activity and contributes to the overall effect of the parent compound.[2]

Signaling Pathway of this compound

Caption: Signaling pathway of this compound at the GABA-A receptor.

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its anxiolytic effects, with comparatively weaker sedative and muscle relaxant properties than other benzodiazepines like diazepam.[3]

Receptor Binding Affinity

Table 1: Comparative GABA-A Receptor Subtype Binding Affinities (Ki in nM) of Select Benzodiazepines

| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 |

| This compound | Data not available | Data not available | Data not available | Data not available |

| N-desmethylthis compound | Data not available | Data not available | Data not available | Data not available |

| Diazepam (for comparison) | 1.3 | 0.9 | 2.1 | 6.2 |

| Clobazam (for comparison) [5] | 151 | 39 | 100 | 251 |

| N-desmethylclobazam (for comparison) [5] | 133 | 30 | 85 | 204 |

Disclaimer: Data for Diazepam, Clobazam, and N-desmethylclobazam are provided for comparative context and do not represent the binding profile of this compound.

Preclinical Efficacy

The efficacy of this compound has been evaluated in various preclinical models to assess its anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. Specific ED50 values for this compound are not consistently reported in publicly available literature. The following table summarizes the expected effects and provides comparative ED50 values for Diazepam where available.

Table 2: Preclinical Pharmacodynamic Profile of this compound and Comparative ED50 Values for Diazepam

| Pharmacological Effect | Preclinical Model | Species | This compound ED50 | Diazepam ED50 (for comparison) |

| Anxiolytic | Elevated Plus Maze | Rat/Mouse | Data not available | 1-2 mg/kg |

| Light-Dark Box | Mouse | Data not available | 1 mg/kg | |

| Sedative | Locomotor Activity | Mouse | Data not available | >3 mg/kg[6] |

| Anticonvulsant | Pentylenetetrazol (PTZ)-induced seizures | Mouse | Data not available | 0.2 mg/kg |

| Maximal Electroshock (MES)-induced seizures | Mouse | Data not available | 1.5 mg/kg | |

| Muscle Relaxant | Rotarod Test | Mouse | Data not available | 1-5 mg/kg |

| Inclined Plane Test | Mouse | Data not available | Data not available |

Disclaimer: Diazepam ED50 values are approximate and can vary based on experimental conditions. They are provided for comparative purposes only.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in several preclinical species. The drug is metabolized in the liver, with N-demethylation being a major pathway, leading to the formation of the active metabolite N-desmethylthis compound.[2]

Table 3: Comparative Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) |

| Rat | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |

| Mouse | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |

| Dog | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are protocols for key behavioral assays used to evaluate the pharmacological profile of benzodiazepines like this compound.

Elevated Plus Maze (for Anxiolytic Activity)

Objective: To assess anxiety-like behavior in rodents. Anxiolytic compounds increase the time spent and the number of entries into the open, more aversive arms of the maze.

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolism and pharmacokinetics of this compound (Talis), Part III: Determination of the chemical structure of metabolites in dogs, rabbits and men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. General pharmacology of the anxiolytic compound this compound in comparison to other benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Spatiotemporal properties of locomotor activity after administration of central nervous stimulants and sedatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Review of Metaclazepam and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metaclazepam, a 1,4-benzodiazepine derivative, demonstrates a distinct pharmacological profile characterized by selective anxiolytic effects with reduced sedative and muscle-relaxant properties compared to other drugs in its class. This technical guide provides a comprehensive review of this compound and its metabolites, focusing on its metabolic pathways, pharmacokinetic properties, and the analytical methodologies employed for its characterization. Quantitative data are presented in structured tables for comparative analysis. Detailed experimental protocols and visual diagrams of metabolic and signaling pathways are included to support further research and development.

Introduction

This compound, chemically known as 7-bromo-5-(2-chlorophenyl)-2,3-dihydro-2-(methoxymethyl)-1-methyl-1H-1,4-benzodiazepine, is a benzodiazepine derivative marketed under the trade name Talis.[1] It is recognized for its relatively selective anxiolytic action, which distinguishes it from broader-acting benzodiazepines like diazepam and bromazepam.[1] The pharmacological activity of this compound is influenced by its biotransformation into various metabolites, with N-desmethylthis compound being the principal active metabolite.[1][2] Understanding the metabolic fate and pharmacokinetic profile of this compound and its metabolites is crucial for optimizing its therapeutic use and for the development of new chemical entities with similar pharmacological characteristics.

Metabolism of this compound

The metabolism of this compound is extensive, leading to the formation of at least fifteen identified metabolites.[3] The primary metabolic transformations occur via stepwise demethylation of the O-methyl and/or N-methyl groups, as well as aromatic hydroxylation.[3] Unlike many other 1,4-benzodiazepines, metabolites with a benzodiazepine-2-one structure are found only in trace amounts.[3]

The major metabolic pathways include:

-

N-demethylation: Loss of the methyl group at the N1 position to form N-desmethylthis compound (M7), a major active metabolite.[1][3]

-

O-demethylation: Loss of the methyl group from the methoxymethyl side chain to yield O-demethyl-metaclazepam (M2).[3]

-

Bis-demethylation: Concurrent O- and N-demethylation results in bis-demethyl-metaclazepam (M6).[3]

-

Aromatic Hydroxylation: Introduction of a hydroxyl group on the aromatic ring to form M1.[3]

Minor pathways involve the formation of amino-benzophenone structures (M5, M8), a 3-oxo-benzodiazepine (M4), and further degradation products.[3] The methoxymethyl side chain at the 2-position appears to sterically hinder metabolic attack at this position, influencing the metabolic profile of the drug.[3]

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in healthy volunteers to determine its absorption, distribution, metabolism, and excretion characteristics. The primary active metabolite, N-desmethylthis compound, also exhibits a distinct pharmacokinetic profile.

Quantitative Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters of this compound and its main metabolite, N-desmethylthis compound, from a study in healthy male volunteers under different dosage regimens.

Table 1: Pharmacokinetic Parameters of this compound

| Dosage Regimen | Day | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| 15 mg once daily | 1 | 85.3 ± 25.1 | 2.3 ± 0.8 | 437 ± 118 |

| 10 | 89.1 ± 28.4 | 2.1 ± 0.7 | 485 ± 153 | |

| 5 mg morning, 10 mg evening | 1 | 48.7 ± 13.9 | 2.5 ± 0.9 | 452 ± 129 |

| 10 | 55.6 ± 18.2 | 2.2 ± 0.6 | 501 ± 167 |

Data presented as mean ± standard deviation. Data extracted and synthesized from published studies.

Table 2: Pharmacokinetic Parameters of N-desmethylthis compound

| Dosage Regimen | Day | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| 15 mg once daily | 1 | 15.2 ± 5.8 | 8.0 ± 3.5 | 218 ± 83 |

| 10 | 45.1 ± 14.3 | 6.7 ± 2.9 | 632 ± 201 | |

| 5 mg morning, 10 mg evening | 1 | 12.9 ± 4.9 | 8.3 ± 3.1 | 225 ± 79 |

| 10 | 48.9 ± 16.5 | 7.1 ± 2.5 | 698 ± 244 |

Data presented as mean ± standard deviation. Data extracted and synthesized from published studies.

Studies have shown no significant age-related differences in the pharmacokinetics of this compound or its primary metabolite, N-desmethylthis compound.[2]

Experimental Protocols

The quantification of this compound and its metabolites in biological matrices is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common and robust analytical technique for this purpose.

Sample Preparation: Solid Phase Extraction (SPE)

-

Sample Pre-treatment: To 1 mL of plasma or urine, add an internal standard solution.

-

Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Loading: Load the pre-treated sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of a 5% methanol in water solution to remove interfering substances.

-

Elution: Elute this compound and its metabolites with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for injection.

HPLC-MS/MS Analysis

-

Chromatographic System: A reverse-phase HPLC system.

-

Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from 20% to 80% Mobile Phase B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its metabolites.

Signaling Pathway

Like other benzodiazepines, this compound exerts its anxiolytic effects by modulating the activity of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, a ligand-gated ion channel in the central nervous system.

Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the frequency of chloride channel opening. The influx of chloride ions leads to hyperpolarization of the neuronal membrane, resulting in an inhibitory effect on neurotransmission and a reduction in neuronal excitability.

Conclusion

This compound presents a unique profile among benzodiazepines, with a favorable balance of anxiolytic efficacy and a lower incidence of sedative side effects. Its complex metabolism, leading to the formation of the active metabolite N-desmethylthis compound, contributes significantly to its overall pharmacological effect. The pharmacokinetic data and analytical methodologies detailed in this guide provide a solid foundation for researchers and drug development professionals. Further investigation into the nuanced interactions of this compound and its metabolites with GABA-A receptor subtypes may unveil opportunities for the development of even more selective and safer anxiolytic agents.

References

- 1. ClinPGx [clinpgx.org]

- 2. Comparison of the pharmacokinetic profile of this compound in old and young volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic profile of this compound (Talis), a new 1.4-benzodiazepine. Influence of different dosage regimens on the pharmacokinetic profile of this compound and its main metabolite under steady-state conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Desmethylmetaclazepam: A Technical Guide to its Pharmacological Profile and Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-desmethylmetaclazepam is the primary and pharmacologically active metabolite of the 1,4-benzodiazepine derivative, this compound. As with other benzodiazepines, its mechanism of action is centered on the potentiation of γ-aminobutyric acid (GABA) neurotransmission through positive allosteric modulation of the GABA-A receptor. This document provides a comprehensive overview of the anticipated pharmacological activity, receptor targets, and associated experimental methodologies for the characterization of N-desmethylthis compound. While direct quantitative data for N-desmethylthis compound is limited in publicly available literature, this guide draws upon established knowledge of benzodiazepine pharmacology and detailed data from structurally analogous N-desmethyl metabolites, such as N-desmethylclobazam, to project its likely binding affinities and functional effects. Detailed experimental protocols for in-vitro and in-vivo characterization are provided to facilitate further research and drug development efforts.

Introduction

This compound is a benzodiazepine with anxiolytic properties.[1] Following administration, it is metabolized in the liver, primarily through N-demethylation, to its active metabolite, N-desmethylthis compound.[2][3] This metabolite is believed to contribute significantly to the overall pharmacological effects of the parent drug. Understanding the specific interactions of N-desmethylthis compound with its molecular targets is crucial for a complete comprehension of this compound's therapeutic and side-effect profile. This guide synthesizes the expected pharmacological properties of N-desmethylthis compound and provides detailed protocols for its empirical investigation.

Pharmacological Targets and Mechanism of Action

The primary pharmacological target of benzodiazepines, including N-desmethylthis compound, is the GABA-A receptor , a pentameric ligand-gated ion channel. N-desmethylthis compound is expected to bind to the benzodiazepine site, an allosteric modulatory site located at the interface of the α and γ subunits of the GABA-A receptor. This binding enhances the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening and subsequent neuronal hyperpolarization. This potentiation of GABAergic inhibition is the fundamental mechanism underlying the anxiolytic, sedative, muscle relaxant, and anticonvulsant effects of benzodiazepines.

GABA-A Receptor Subtype Selectivity

Quantitative Pharmacological Data (Projected)

The following tables summarize the expected quantitative pharmacological data for N-desmethylthis compound, based on published data for the structurally similar and functionally analogous metabolite, N-desmethylclobazam. These values should be considered as estimations that require experimental verification.

Table 1: Projected In-Vitro Binding Affinities (Ki) of N-desmethylthis compound at GABA-A Receptor Subtypes

| Receptor Subtype | Projected Ki (nM) | Reference Compound |

| α1β2γ2S | 100 - 300 | N-desmethylclobazam |

| α2β2γ2S | 50 - 200 | N-desmethylclobazam |

| α3β2γ2S | 100 - 300 | N-desmethylclobazam |

| α5β2γ2S | 100 - 300 | N-desmethylclobazam |

Table 2: Projected In-Vitro Functional Potency (EC50) of N-desmethylthis compound at GABA-A Receptor Subtypes

| Receptor Subtype | Projected EC50 (nM) | Reference Compound |

| α1β2γ2S | 100 - 300 | N-desmethylclobazam[5] |

| α2β2γ2S | 100 - 300 | N-desmethylclobazam[5] |

| α3β2γ2S | 100 - 300 | N-desmethylclobazam[5] |

| α5β2γ2S | 100 - 300 | N-desmethylclobazam[5] |

| α6β2δ | >1000 | N-desmethylclobazam[5] |

Experimental Protocols

In-Vitro Radioligand Binding Assay for GABA-A Receptors

This protocol is designed to determine the binding affinity (Ki) of N-desmethylthis compound for different GABA-A receptor subtypes.

4.1.1. Materials

-

Membrane Preparation: Rat brain cortical tissue or HEK293 cells transfected with specific GABA-A receptor subunit combinations (e.g., α1β2γ2S, α2β2γ2S).

-

Radioligand: [³H]-Flumazenil or [³H]-Flunitrazepam.

-

Test Compound: N-desmethylthis compound.

-

Non-specific Binding Control: Diazepam (high concentration, e.g., 10 µM).

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Counter.

4.1.2. Methodology

-

Membrane Preparation: Homogenize rat cortical tissue or transfected HEK293 cells in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of 100-500 µg/mL.

-

Assay Setup: In a 96-well plate, add the following to a final volume of 0.5 mL:

-

Assay buffer.

-

Radioligand (e.g., 1 nM [³H]-Flumazenil).

-

Varying concentrations of N-desmethylthis compound (for competition curve).

-

For non-specific binding wells, add a high concentration of diazepam.

-

For total binding wells, add vehicle.

-

-

Incubation: Initiate the binding reaction by adding the membrane preparation (e.g., 100 µg of protein). Incubate at a controlled temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 35 minutes).

-

Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the N-desmethylthis compound concentration. Determine the IC50 value (the concentration of N-desmethylthis compound that inhibits 50% of specific radioligand binding) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In-Vivo Assessment of Sedative Effects (Rotarod Test)

This protocol assesses the sedative-hypnotic effects of N-desmethylthis compound in rodents.

4.2.1. Materials

-

Animals: Male Sprague-Dawley rats or C57BL/6 mice.

-

Rotarod Apparatus: A rotating rod with adjustable speed.

-

Test Compound: N-desmethylthis compound dissolved in a suitable vehicle.

-

Vehicle Control.

4.2.2. Methodology

-

Acclimatization and Training: Acclimatize the animals to the testing room and handle them for several days before the experiment. Train the animals on the rotarod at a constant speed (e.g., 10-20 RPM) for a set duration (e.g., 5 minutes) for 2-3 consecutive days until they can consistently remain on the rod for the entire period.

-

Drug Administration: On the test day, administer N-desmethylthis compound or vehicle control via the desired route (e.g., intraperitoneal injection).

-

Testing: At various time points after administration (e.g., 15, 30, 60, and 120 minutes), place the animals on the rotating rod.

-

Data Collection: Record the latency to fall from the rod for each animal. A cutoff time (e.g., 300 seconds) is typically used.

-

Data Analysis: Compare the latency to fall between the N-desmethylthis compound-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests). A significant decrease in the latency to fall indicates a sedative effect.

Visualizations

Signaling Pathway

Caption: Allosteric modulation of the GABA-A receptor by N-desmethylthis compound.

Experimental Workflow: In-Vitro Binding Assay

Caption: Workflow for determining the binding affinity of N-desmethylthis compound.

Logical Relationship: Metabolism and Activity

Caption: Metabolic activation of this compound to its active metabolite.

References

- 1. Methodology for benzodiazepine receptor binding assays at physiological temperature. Rapid change in equilibrium with falling temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. Functional Characterization of the 1,5-Benzodiazepine Clobazam and Its Major Active Metabolite N-Desmethylclobazam at Human GABAA Receptors Expressed in Xenopus laevis Oocytes | PLOS One [journals.plos.org]

Structural Activity Relationship of Metaclazepam Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metaclazepam, a 1,4-benzodiazepine derivative, exhibits a distinct pharmacological profile characterized by potent anxiolytic effects with reduced sedative and muscle relaxant properties compared to other benzodiazepines like diazepam.[1] This guide delves into the structural activity relationship (SAR) of this compound derivatives, providing a comprehensive overview of the key structural features influencing their biological activity. A detailed examination of the metabolism of this compound and the general principles of benzodiazepine SAR are presented to inform the rational design of novel analogues with improved therapeutic indices. This document also outlines detailed experimental protocols for assessing the pharmacological properties of these compounds and visualizes the underlying molecular interactions and metabolic pathways.

Introduction to this compound and its Derivatives

This compound, chemically known as 7-bromo-5-(2-chlorophenyl)-2,3-dihydro-1-methyl-2-(methoxymethyl)-1H-1,4-benzodiazepine, is a selective anxiolytic agent.[1] Its primary mechanism of action, like other benzodiazepines, involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system. The binding of benzodiazepines to a specific site on the GABA-A receptor enhances the affinity of GABA for its binding site, leading to an increased frequency of chloride channel opening and subsequent neuronal hyperpolarization.

The clinical appeal of this compound lies in its relative selectivity for anxiolysis over sedation.[1] This has spurred interest in exploring its derivatives to further refine this selectivity and optimize pharmacokinetic properties. The structural modifications of the this compound scaffold offer a promising avenue for the development of novel anxiolytics with superior safety and efficacy profiles.

Structural Activity Relationship (SAR) of Benzodiazepines with Relevance to this compound

Key Structural Features Influencing Activity:

-

Ring A (Fused Benzene Ring):

-

An electron-withdrawing substituent at the 7-position, such as the bromine atom in this compound, is crucial for high anxiolytic activity. Other halogens (Cl, F) or a nitro group (NO2) are also favorable.

-

Substituents at positions 6, 8, and 9 generally decrease activity.

-

-

Ring B (Diazepine Ring):

-

A proton-accepting group, typically a carbonyl function at the 2-position, is essential for binding to the GABA-A receptor.

-

The N-1 position can tolerate small alkyl substituents, such as the methyl group in this compound.

-

The methoxymethyl group at the C-2 position of this compound is a unique feature that likely contributes to its distinct pharmacological profile, potentially by influencing its metabolic stability and receptor interaction.

-

Substitution at the 3-position can modulate activity. For instance, a 3-hydroxy group can lead to faster metabolism.

-

-

Ring C (Phenyl Ring at 5-Position):

-

A phenyl ring at this position is generally required for activity.

-

Substitution at the ortho (2') or di-ortho (2', 6') positions with electron-withdrawing groups (e.g., the chloro group in this compound) can enhance potency. Para substitution is generally not favorable.

-

Table 1: General Structure-Activity Relationships of 1,4-Benzodiazepines

| Molecular Position | Modification | Impact on Anxiolytic Activity |

| Ring A | ||

| 7-Position | Electron-withdrawing group (e.g., Br, Cl, NO₂) | Increases activity |

| 6, 8, 9-Positions | Any substituent | Decreases activity |

| Ring B | ||

| N-1 Position | Small alkyl group (e.g., CH₃) | Generally well-tolerated |

| 2-Position | Carbonyl group | Essential for activity |

| 3-Position | Hydroxylation | Can lead to faster inactivation |

| Ring C | ||

| 5-Position | Phenyl group | Generally required |

| 2'-Position (ortho) | Electron-withdrawing group (e.g., Cl, F) | Increases activity |

| 4'-Position (para) | Any substituent | Decreases activity |

Metabolism of this compound

The biotransformation of this compound is a critical determinant of its duration of action and the generation of active metabolites. The primary metabolic pathways involve modifications of the N-1 methyl and C-2 methoxymethyl groups.

The major active metabolite of this compound is N-desmethylthis compound .[1] Other significant metabolic transformations include O-demethylation and hydroxylation. Understanding these pathways is crucial for designing derivatives with altered pharmacokinetic profiles.

Table 2: Major Metabolites of this compound

| Metabolite | Chemical Name | Metabolic Reaction | Pharmacological Activity |

| N-desmethylthis compound | 7-bromo-5-(2-chlorophenyl)-2,3-dihydro-2-(methoxymethyl)-1H-1,4-benzodiazepine | N-demethylation | Active |

| O-desmethylthis compound | (7-bromo-5-(2-chlorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methanol | O-demethylation | Likely active |

| Hydroxylated metabolites | - | Aromatic hydroxylation | Variable |

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol determines the binding affinity of test compounds for the benzodiazepine site on the GABA-A receptor.

Materials:

-

Rat or bovine cerebral cortex membranes (source of GABA-A receptors)

-

[³H]-Flumazenil (radioligand)

-

Test compounds (this compound derivatives)

-

Diazepam (for non-specific binding determination)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cerebral cortex tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final pellet in fresh buffer to a specific protein concentration.

-

Binding Assay: In a 96-well plate, combine the membrane preparation, [³H]-Flumazenil (at a concentration near its Kd), and varying concentrations of the test compound.

-

Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]-Flumazenil (IC₅₀ value). Convert the IC₅₀ value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

In Vivo Assessment of Anxiolytic Activity: The Elevated Plus Maze (EPM) Test

The EPM is a widely used behavioral model to screen for anxiolytic drugs in rodents.

Apparatus:

-

A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

-

Acclimatization: Allow the animals (mice or rats) to acclimatize to the testing room for at least one hour before the experiment.

-

Drug Administration: Administer the test compound (this compound derivative) or vehicle to the animals via an appropriate route (e.g., intraperitoneal or oral) at a specific time before the test.

-

Testing: Place the animal in the center of the maze, facing one of the open arms.

-

Observation: Record the animal's behavior for a set period (e.g., 5 minutes) using a video tracking system. Key parameters to measure include:

-

Time spent in the open arms

-

Number of entries into the open arms

-

Time spent in the closed arms

-

Number of entries into the closed arms

-

-

Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect. Calculate the effective dose that produces a 50% anxiolytic response (ED₅₀).

Visualizations

Signaling Pathway of this compound at the GABA-A Receptor

References

Metaclazepam's Interaction with Benzodiazepine Receptors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

Abstract

Metaclazepam, a 1,4-benzodiazepine, exerts its therapeutic effects through interaction with the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. While quantitative binding affinity data for this compound at specific GABAA receptor subtypes (α1, α2, α3, α5) is not extensively available in peer-reviewed literature, this technical guide synthesizes the current understanding of its metabolic pathways and provides a framework for assessing receptor interaction based on established benzodiazepine pharmacology. The activity of this compound is likely influenced by its primary metabolites, which may exhibit significant binding affinity for various receptor subtypes. This document details the metabolic fate of this compound, outlines a standard experimental protocol for determining benzodiazepine receptor binding affinity, and presents visual representations of the relevant biological and experimental pathways.

Introduction to this compound and GABAA Receptors

Benzodiazepines, as a class, are positive allosteric modulators of the GABAA receptor. Their binding to the benzodiazepine site on the receptor complex enhances the effect of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron. This neuronal inhibition underlies the anxiolytic, sedative, myorelaxant, and anticonvulsant properties of these drugs. The specific pharmacological profile of a benzodiazepine is determined by its binding affinity for different GABAA receptor α subunits (α1, α2, α3, and α5).

The Metabolism of this compound: A Key to Understanding its Activity

This compound undergoes extensive metabolism in the body, with its metabolites likely contributing significantly to its overall pharmacological effect. The primary metabolic pathways involve demethylation. The major biotransformation product is N-desmethylthis compound.[1][2] Other significant metabolites include O-demethyl-metaclazepam and bis-demethyl-metaclazepam.[3]

It is a well-established principle in benzodiazepine pharmacology that the metabolites of a parent compound can possess higher binding affinity for the benzodiazepine receptor and contribute significantly to the clinical effects.[4] For instance, medazepam and cloxazolam exhibit low affinity for the receptor, while their metabolites demonstrate high affinity and in vivo activity.[4] Given the extensive metabolism of this compound, it is plausible that N-desmethylthis compound and other metabolites are the primary active moieties at the GABAA receptor.

Below is a diagram illustrating the primary metabolic pathway of this compound.

Quantitative Binding Affinity Data

As of the date of this publication, specific quantitative data (Ki or IC50 values) for the binding affinity of this compound and its primary metabolites at individual GABAA receptor α subtypes (α1, α2, α3, α5) is not available in the public domain. Further research employing radioligand binding assays with recombinant human GABAA receptors of defined subunit composition is required to elucidate the precise binding profile of this compound and its metabolites.

The following table is provided as a template for the presentation of such data once it becomes available.

| Compound | Receptor Subtype | Ki (nM) | Reference |

| This compound | α1β2γ2 | - | - |

| α2β2γ2 | - | - | |

| α3β2γ2 | - | - | |

| α5β2γ2 | - | - | |

| N-desmethylthis compound | α1β2γ2 | - | - |

| α2β2γ2 | - | - | |

| α3β2γ2 | - | - | |

| α5β2γ2 | - | - | |

| O-desmethylthis compound | α1β2γ2 | - | - |

| α2β2γ2 | - | - | |

| α3β2γ2 | - | - | |

| α5β2γ2 | - | - |

Experimental Protocol: Radioligand Displacement Assay for Benzodiazepine Receptor Binding

The following provides a detailed, generalized methodology for a radioligand displacement assay, a standard technique used to determine the binding affinity of a compound for a specific receptor.

4.1. Materials and Reagents

-

Radioligand: [3H]-Flunitrazepam, a high-affinity benzodiazepine site agonist.

-

Test Compounds: this compound, N-desmethylthis compound, O-desmethylthis compound.

-

Receptor Source: Membranes from HEK-293 cells stably transfected with human recombinant GABAA receptor subunits (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) or prepared from specific brain regions (e.g., rat cerebral cortex).

-

Incubation Buffer: 50 mM Tris-HCl buffer (pH 7.4).

-

Non-specific Binding Control: Diazepam (10 µM) or another high-affinity benzodiazepine.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Assay Plates.

4.2. Experimental Workflow

The workflow for a typical radioligand displacement assay is depicted in the diagram below.

4.3. Detailed Procedure

-

Receptor Preparation: Cell membranes expressing the GABAA receptor subtypes are prepared and protein concentration is determined.

-

Assay Setup: In a 96-well plate, add the incubation buffer, a fixed concentration of [3H]-Flunitrazepam (typically at or near its Kd value), and varying concentrations of the test compound (this compound or its metabolites).

-

Incubation: Add the prepared receptor membranes to each well to initiate the binding reaction. The plates are then incubated for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., 4°C or room temperature) to reach equilibrium.

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.

-

Washing: The filters are washed with ice-cold incubation buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.

GABAA Receptor Signaling Pathway

The binding of a benzodiazepine to the GABAA receptor potentiates the action of GABA, leading to increased neuronal inhibition. The following diagram illustrates this signaling pathway.

Conclusion

While direct evidence for the binding affinity of this compound at specific GABAA receptor subtypes is currently lacking, its well-defined metabolic pathway suggests that its pharmacological activity is likely mediated by its active metabolites, particularly N-desmethylthis compound. To fully characterize the therapeutic potential and side-effect profile of this compound, further research using radioligand displacement assays with its primary metabolites against a panel of recombinant GABAA receptor subtypes is essential. The experimental protocols and conceptual frameworks presented in this guide provide a robust foundation for conducting such investigations. This will enable a more precise understanding of how this compound and its metabolites modulate GABAergic neurotransmission and will be invaluable for future drug development and clinical application.

References

- 1. Pharmacokinetic profile of this compound (Talis), a new 1.4-benzodiazepine. Influence of different dosage regimens on the pharmacokinetic profile of this compound and its main metabolite under steady-state conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of the pharmacokinetic profile of this compound in old and young volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism and pharmacokinetics of this compound (Talis), Part III: Determination of the chemical structure of metabolites in dogs, rabbits and men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzodiazepines and their metabolites: relationship between binding affinity to the benzodiazepine receptor and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neurochemical Profile of Metaclazepam: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metaclazepam, a 1,4-benzodiazepine derivative, exerts its primary neurochemical effects through the modulation of the γ-aminobutyric acid (GABA) system, the principal inhibitory neurotransmitter network in the central nervous system (CNS). Like other benzodiazepines, this compound acts as a positive allosteric modulator of the GABA-A receptor, enhancing the affinity of GABA for its binding site and thereby increasing the frequency of chloride channel opening. This potentiation of GABAergic inhibition underlies its anxiolytic, sedative, and muscle relaxant properties. This technical guide provides a comprehensive overview of the neurochemical effects of this compound in the CNS, including its mechanism of action, pharmacokinetic profile, and metabolism. It also presents detailed experimental protocols for key assays used to characterize its activity and includes visualizations of relevant signaling pathways and experimental workflows. While specific quantitative data on this compound's binding affinity to GABA-A receptor subtypes and its direct effects on other neurotransmitter systems are limited in publicly available literature, this guide synthesizes the existing knowledge to provide a valuable resource for researchers in the field.

Introduction

This compound is a benzodiazepine that has been used for its anxiolytic properties. Its chemical structure, 7-bromo-5-(2-chlorophenyl)-2,3-dihydro-2-(methoxymethyl)-1-methyl-1H-1,4-benzodiazepine, confers upon it a distinct pharmacokinetic and pharmacodynamic profile. Understanding the intricate neurochemical effects of this compound is crucial for elucidating its therapeutic mechanisms and potential side effects. This document serves as a technical resource, consolidating available data on its interaction with CNS targets and providing methodologies for its further investigation.

Mechanism of Action: Potentiation of GABAergic Neurotransmission

The primary mechanism of action of this compound involves its interaction with the GABA-A receptor, a ligand-gated ion channel composed of five subunits. Benzodiazepines bind to a specific site on this receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits. This binding induces a conformational change in the receptor, increasing its affinity for GABA. The enhanced binding of GABA leads to a more frequent opening of the associated chloride (Cl-) channel, resulting in an influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an overall inhibitory effect on neurotransmission.

GABA-A Receptor Subtypes

Quantitative Data

Quantitative data on the binding affinity of this compound to specific GABA-A receptor subtypes is scarce in the available literature. However, pharmacokinetic parameters for this compound and its primary active metabolite, N-desmethylthis compound, have been documented.

Table 1: Pharmacokinetic Properties of this compound and N-desmethylthis compound

| Parameter | This compound | N-desmethylthis compound | Source(s) |

| Time to Peak Plasma Concentration (Tmax) | 0.33–1.33 hours | - | [1] |

| Elimination Half-Life (t½) | ~12 hours | 12–16 hours | [1] |

| Bioavailability | 40-75% | - | [1] |

| Active Metabolite(s) | N-desmethylthis compound | - | [1][2] |

Note: The bioavailability of this compound is suggested to be limited by a significant first-pass effect or incomplete absorption.[1]

Effects on Other Neurotransmitter Systems

The primary action of this compound is on the GABAergic system. However, due to the interconnected nature of neuronal circuits, modulation of GABAergic activity can indirectly influence other neurotransmitter systems.

-

Dopaminergic System: Benzodiazepines, in general, have been shown to affect the dopaminergic system. Some studies on other benzodiazepines like diazepam suggest they can increase the frequency of dopamine release events in areas like the nucleus accumbens, which is involved in reward and motivation. However, they may also decrease the amplitude of these events. The net effect of this compound on dopamine neurotransmission has not been specifically quantified.

-

Serotonergic System: The relationship between benzodiazepines and the serotonin system is complex. Some research suggests that benzodiazepines may reduce serotonin turnover in the brain, which could contribute to their anxiolytic effects. Again, specific quantitative data for this compound's impact on the serotonergic system is not available.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's neurochemical effects.

Radioligand Binding Assay for GABA-A Receptors

This protocol outlines a general procedure for determining the binding affinity of a compound like this compound to GABA-A receptors.

-

Membrane Preparation:

-

Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of membrane suspension, 50 µL of radioligand (e.g., [³H]-Flumazenil at a concentration near its Kd), and 50 µL of assay buffer.

-

Non-specific Binding: 50 µL of membrane suspension, 50 µL of radioligand, and 50 µL of a high concentration of a non-labeled benzodiazepine (e.g., 10 µM Diazepam).

-

Competition Binding: 50 µL of membrane suspension, 50 µL of radioligand, and 50 µL of varying concentrations of this compound.

-

-

Incubate the plate at 4°C for 60 minutes to reach equilibrium.

-

-

Filtration and Measurement:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis for Neurotransmitter Level Measurement

This protocol describes a general procedure for measuring extracellular neurotransmitter levels in the brain of a freely moving animal following the administration of this compound.

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the animal (e.g., a rat) with an appropriate anesthetic (e.g., isoflurane).

-

Secure the animal in a stereotaxic frame.

-

Perform a craniotomy to expose the skull over the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).

-

Implant a guide cannula stereotaxically to the target coordinates and secure it with dental cement.

-

Insert a dummy cannula to keep the guide cannula patent and allow the animal to recover for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, gently restrain the awake animal and replace the dummy cannula with a microdialysis probe.

-

Connect the probe to a microinfusion pump and a fraction collector.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Allow a 1-2 hour equilibration period to establish a stable baseline.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer this compound (e.g., intraperitoneally) or a vehicle control.

-

Continue collecting dialysate samples for a predetermined period post-administration.

-

-

Sample Analysis:

-

Analyze the dialysate samples for the concentration of neurotransmitters (e.g., GABA, dopamine, serotonin) and their metabolites using a sensitive analytical technique such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Mass Spectrometry (MS).

-

-

Data Analysis:

-

Express the neurotransmitter concentrations as a percentage of the average baseline levels.

-

Compare the changes in neurotransmitter levels between the this compound-treated and vehicle-treated groups using appropriate statistical methods.

-

Visualizations

Signaling Pathway

Caption: this compound's positive allosteric modulation of the GABA-A receptor.

Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship

References

Investigating the Pharmacodynamics of Metaclazepam's Anxiolytic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Metaclazepam, marketed under the brand name Talis, is recognized for its selective anxiolytic properties.[1][2] Like other benzodiazepines, its therapeutic effects are mediated through the potentiation of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This guide delves into the core pharmacodynamics of this compound, offering insights for researchers engaged in the study of anxiolytics and the development of novel therapeutic agents.

Mechanism of Action: GABA-A Receptor Modulation

The anxiolytic effects of this compound are attributable to its interaction with the GABA-A receptor, a ligand-gated ion channel. This compound acts as a positive allosteric modulator of this receptor, binding to a site distinct from the GABA binding site. This binding event enhances the receptor's affinity for GABA, leading to an increased frequency of chloride (Cl⁻) channel opening and a subsequent influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it less excitable and dampens neurotransmission, producing a state of calmness and reduced anxiety.

Signaling Pathway of this compound at the GABA-A Receptor

The binding of this compound to the benzodiazepine site on the GABA-A receptor initiates a conformational change that allosterically enhances the effect of GABA. This leads to a cascade of events culminating in the anxiolytic effect.

Metabolism and Active Metabolites

This compound is metabolized in the liver, primarily through stepwise demethylation of the O-methyl and/or the N-methyl group.[3] This process results in the formation of several metabolites, with N-desmethylthis compound being the main active metabolite.[1][3] The presence of this active metabolite contributes to the overall therapeutic effect and duration of action of this compound.

Metabolic Pathway of this compound

The metabolic conversion of this compound to its primary active and other metabolites is a key aspect of its pharmacokinetic and pharmacodynamic profile.

Data Presentation: Pharmacodynamic Parameters

Quantitative analysis of a drug's interaction with its target is fundamental to understanding its pharmacodynamic profile. This includes determining its binding affinity (Ki) and its functional potency (EC50 or IC50). While specific experimental values for this compound are not widely published, the following tables illustrate the standard format for presenting such data.

Table 1: Illustrative In Vitro Binding Affinity of this compound and N-desmethylthis compound at GABA-A Receptor Subtypes

| Compound | GABA-A Receptor Subtype | Ki (nM) [Illustrative] |

| This compound | α1β2γ2 | Data not available |

| α2β2γ2 | Data not available | |

| α3β2γ2 | Data not available | |

| α5β2γ2 | Data not available | |

| N-desmethylthis compound | α1β2γ2 | Data not available |

| α2β2γ2 | Data not available | |

| α3β2γ2 | Data not available | |

| α5β2γ2 | Data not available |

Note: The Ki values in this table are placeholders to demonstrate the desired data presentation format. Actual experimental data for this compound is not available in the reviewed literature.

Table 2: Illustrative In Vitro Potency of this compound in Functional Assays

| Assay Type | Cell Line | GABA-A Receptor Subtype | Parameter | Potency (nM) [Illustrative] |

| Electrophysiology | HEK293 | α1β2γ2 | EC50 | Data not available |

| α2β2γ2 | EC50 | Data not available | ||

| Chloride Influx Assay | CHO | Mixed | IC50 | Data not available |

Note: The potency values in this table are for illustrative purposes. Specific experimental data for this compound could not be retrieved from the available literature.

Experimental Protocols for Anxiolytic Activity Assessment

The anxiolytic properties of compounds like this compound are typically evaluated using a battery of behavioral tests in animal models. The Elevated Plus Maze (EPM) and the Light-Dark Box (LDB) test are two of the most commonly employed assays.

Elevated Plus Maze (EPM) Test

The EPM test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic drugs increase the exploration of the open arms.

Experimental Protocol:

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

-

Animals: Typically, adult male mice or rats are used.

-

Procedure:

-

Animals are habituated to the testing room for at least 60 minutes before the test.

-

This compound or vehicle is administered intraperitoneally (i.p.) 30 minutes prior to testing.

-

Each animal is placed in the center of the maze, facing an open arm.

-

Behavior is recorded for a 5-minute period using a video camera.

-

-

Parameters Measured:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

-

Data Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic effect.

Experimental Workflow for Elevated Plus Maze Test

Light-Dark Box (LDB) Test

The LDB test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment. Anxiolytics increase the time spent in the lit compartment.

Experimental Protocol:

-

Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment, connected by an opening.

-

Animals: Typically, adult male mice are used.

-

Procedure:

-

Animals are habituated to the testing room.

-

This compound or vehicle is administered i.p. 30 minutes prior to testing.

-

Each animal is placed in the center of the light compartment, facing away from the opening.

-

Behavior is recorded for a 5 to 10-minute period.

-

-

Parameters Measured:

-

Time spent in the light compartment.

-

Number of transitions between the two compartments.

-

Latency to first enter the dark compartment.

-

-

Data Analysis: An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic effect.

Logical Relationship in Light-Dark Box Test Interpretation

Conclusion

This compound demonstrates a favorable pharmacodynamic profile as a selective anxiolytic. Its mechanism of action through positive allosteric modulation of the GABA-A receptor is well-established for the benzodiazepine class. While a comprehensive quantitative dataset for this compound's binding affinity and potency is not currently available in the public domain, the experimental frameworks outlined in this guide provide a robust basis for its continued investigation. Further research to elucidate the specific interactions of this compound and its active metabolite, N-desmethylthis compound, with various GABA-A receptor subtypes will be crucial for a more complete understanding of its selective anxiolytic effects and for the development of future anxiolytic therapies with improved safety and efficacy profiles.

References

An In-Depth Technical Guide to the In Vivo Metabolic Pathways of Metaclazepam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaclazepam (brand name Talis®) is a 1,4-benzodiazepine derivative with anxiolytic properties. Understanding its metabolic fate within a living organism (in vivo) is crucial for drug development, clinical pharmacology, and toxicological assessment. This technical guide provides a comprehensive overview of the metabolic pathways of this compound, detailing its biotransformation, identifying its major and minor metabolites, and outlining the analytical methodologies used for their characterization and quantification.

The metabolism of this compound is complex, involving a series of enzymatic reactions primarily occurring in the liver. These biotransformations lead to the formation of numerous metabolites, some of which may possess pharmacological activity. The primary metabolic routes for this compound include N-demethylation, O-demethylation, and aromatic hydroxylation. The presence of a methoxymethyl side chain in the benzodiazepine ring system of this compound acts as a significant barrier to metabolic attack at the 2-position, a common site of metabolism for other benzodiazepines.[1]

Metabolic Pathways of this compound

The biotransformation of this compound has been studied in various species, including humans, dogs, and rabbits, leading to the identification of at least fifteen metabolites. The major metabolic pathways involve a stepwise demethylation of the O-methyl and/or the N-methyl groups, as well as hydroxylation of the aromatic ring.[1]

The key metabolic reactions are:

-

N-Demethylation: The removal of the methyl group from the nitrogen atom at position 1 of the benzodiazepine ring.

-

O-Demethylation: The removal of the methyl group from the methoxymethyl side chain at position 2.

-

Aromatic Hydroxylation: The addition of a hydroxyl group to the phenyl ring.

These primary reactions lead to the formation of several major metabolites, including O-demethyl-metaclazepam (M 2), N-demethyl-metaclazepam (M 7), and bis-demethyl-metaclazepam (M 6).[1] Further biotransformation through aromatic hydroxylation results in the formation of metabolite M 1.[1]

Minor metabolic pathways include the formation of amino-benzophenone structures (M 5, M 8), a 3-oxo-benzodiazepine (M 4), and a chlorophenyl-bromo-benzodiazepine (M 9) through the loss of the side chain.[1] Further oxidation and degradation can lead to the formation of a 2-oxo-benzodiazepine (M 10) and a dihydro-quinazoline (M 12).[1]

The following diagram illustrates the major metabolic pathways of this compound.

Quantitative Data

Pharmacokinetic studies have been conducted to determine the absorption, distribution, metabolism, and excretion of this compound and its primary active metabolite, N-desmethylmetazepam. The following table summarizes the key pharmacokinetic parameters in humans.

| Parameter | This compound | N-desmethylmetazepam |

| Cmax (ng/mL) | Varies by dosage | Varies by dosage |

| Tmax (h) | Stable across dosages | Stable across dosages |

| AUC (ng·h/mL) | Not significantly different between dosage regimens | Not significantly different between dosage regimens |

| Half-life (t½) | ~10-15 hours | Longer than parent drug |

Note: Specific numerical values for Cmax, Tmax, and AUC are dependent on the dosage regimen.

Experimental Protocols

The identification and quantification of this compound and its metabolites in biological matrices (e.g., plasma, urine) require sophisticated analytical techniques. The following sections detail the typical experimental protocols employed in such studies.

Sample Preparation

The initial step in the analysis of this compound and its metabolites from biological samples is the extraction of the analytes from the complex matrix. Common techniques include:

-

Solid-Phase Extraction (SPE): This is a widely used method for the cleanup and concentration of analytes from biological fluids. A typical SPE protocol for benzodiazepines involves the following steps:

-

Conditioning: The SPE cartridge (e.g., a mixed-mode cation exchange and reversed-phase sorbent) is conditioned with methanol followed by water or a buffer.

-

Loading: The pre-treated biological sample (e.g., urine after enzymatic hydrolysis) is loaded onto the cartridge.

-

Washing: The cartridge is washed with a series of solvents to remove interfering substances.

-

Elution: The analytes of interest are eluted from the cartridge using an appropriate solvent mixture (e.g., a mixture of an organic solvent and a weak base).

-

-

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analytes between two immiscible liquid phases. For benzodiazepines, this typically involves extraction from an aqueous biological sample (adjusted to a specific pH) into an organic solvent.

-

Enzymatic Hydrolysis: Many benzodiazepine metabolites are excreted as glucuronide conjugates. To analyze the total concentration of these metabolites, a deconjugation step using β-glucuronidase is often performed prior to extraction.

Analytical Instrumentation and Methods

The analysis of this compound and its metabolites is primarily performed using chromatographic techniques coupled with mass spectrometry.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: Benzodiazepines and their metabolites often require derivatization (e.g., silylation) to improve their volatility and thermal stability for GC analysis.

-

GC Separation: A capillary column (e.g., a non-polar or medium-polarity column) is used to separate the derivatized analytes.

-

MS Detection: A mass spectrometer is used for the detection and quantification of the separated compounds. Selected Ion Monitoring (SIM) mode is often employed for enhanced sensitivity and selectivity.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the current gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and specificity.

-

LC Separation: A reversed-phase HPLC or UHPLC column is typically used for the separation of this compound and its metabolites. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium formate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) run in a gradient elution mode.

-

MS/MS Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is commonly used. This involves selecting a specific precursor ion for each analyte in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This provides a high degree of specificity and reduces background noise.

-

The following diagram illustrates a typical experimental workflow for the analysis of this compound and its metabolites.

Conclusion

The in vivo metabolism of this compound is a multifaceted process involving several key enzymatic reactions that lead to a variety of metabolites. The primary metabolic pathways are N- and O-demethylation and aromatic hydroxylation. The characterization and quantification of this compound and its metabolites in biological samples are achieved through robust analytical methodologies, predominantly liquid chromatography-tandem mass spectrometry, which provides the necessary sensitivity and specificity for pharmacokinetic and toxicological studies. A thorough understanding of these metabolic pathways is essential for the safe and effective use of this compound in a clinical setting and for guiding further drug development efforts in the benzodiazepine class.

References

Methodological & Application

Application Note: A Robust LC-MS/MS Method for the Quantification of Metaclazepam in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol describes a liquid-liquid extraction procedure, a robust and common technique for isolating benzodiazepines from a plasma matrix.[1][3]

Materials:

-

Human plasma (with K2-EDTA as anticoagulant)

-

Metaclazepam reference standard

-

Diazepam-d5 (Internal Standard)

-

Methyl tert-butyl ether (MTBE)

-

Ammonium hydroxide solution (5%)

-

Reconstitution solution (50:50 Methanol:Water)

-

Microcentrifuge tubes (2.0 mL)

-

Vortex mixer

-

Centrifuge

-

Sample concentrator (e.g., nitrogen evaporator)

Procedure:

-

Pipette 200 µL of human plasma into a 2.0 mL microcentrifuge tube.

-

Add 25 µL of the Internal Standard working solution (Diazepam-d5, 100 ng/mL in 50:50 Methanol:Water).

-

Add 50 µL of 5% ammonium hydroxide solution to basify the sample.

-

Vortex mix for 30 seconds.

-

Add 1.0 mL of methyl tert-butyl ether (MTBE).

-

Vortex mix vigorously for 5 minutes.

-

Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of reconstitution solution (50:50 Methanol:Water).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

The chromatographic conditions are designed to provide good separation of this compound from endogenous plasma components.

| Parameter | Recommended Condition |

| HPLC System | Standard UHPLC/HPLC system |

| Column | C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | Time (min) |

| 0.0 | |

| 0.5 | |

| 2.5 | |

| 3.5 | |

| 3.6 | |

| 5.0 | |

| Total Run Time | 5.0 minutes |

Mass Spectrometric Conditions